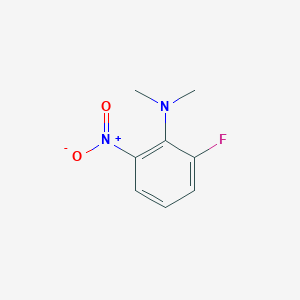

2-Fluoro-N,N-dimethyl-6-nitroaniline

CAS No.:

Cat. No.: VC13787595

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2O2 |

|---|---|

| Molecular Weight | 184.17 g/mol |

| IUPAC Name | 2-fluoro-N,N-dimethyl-6-nitroaniline |

| Standard InChI | InChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 |

| Standard InChI Key | NUCZBKAYTQRBQB-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=CC=C1F)[N+](=O)[O-] |

| Canonical SMILES | CN(C)C1=C(C=CC=C1F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-N,N-dimethyl-6-nitroaniline, reflects its substitution pattern on the benzene ring (Figure 1). Key features include:

-

Fluorine at position 2, enhancing electrophilic substitution reactivity.

-

Nitro group (-NO) at position 6, contributing to electron-withdrawing effects.

-

Dimethylamino group (-N(CH)) at the para position relative to the nitro group, providing steric bulk and electron-donating resonance effects .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.17 g/mol | |

| SMILES | CN(C)C1=C(C=CC=C1F)N+[O-] | |

| InChI Key | NUCZBKAYTQRBQB-UHFFFAOYSA-N |

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves nucleophilic aromatic substitution (NAS) of 1,2-difluoro-4-nitrobenzene with dimethylamine in ethanol :

Step 1:

-

Mechanism: Dimethylamine displaces the fluorine atom at position 2, facilitated by the nitro group’s electron-withdrawing effect activating the ring.

Purification: The crude product is precipitated using ice-water, followed by vacuum drying over .

Comparative Methods

Physicochemical Properties

Physical State and Solubility

-

Density: ~1.1 g/cm (estimated from analog 2-fluoro-N,N-dimethylaniline) .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, ethanol) due to nitro and dimethylamino groups .

Spectral Data

-

H NMR (DMSO-): δ 7.93 (m, 2H), 6.95 (t, Hz, 1H), 3.07 (s, 6H) .

-

IR: Peaks at 1520 cm (NO asymmetric stretch) and 1340 cm (NO symmetric stretch) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing tetrahydrophthalimides and hydantoins, which exhibit herbicidal activity . For example, derivatives of 2-fluoro-5-nitroaniline (a structural analog) are used in herbicides like fluthiacet-methyl .

Biochemical Probes

Its nitro group facilitates redox cycling in biochemical assays, enabling studies on enzymatic activity and oxidative stress .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wash with soap/water; seek medical help |

| Inhalation | Move to fresh air; use respirators |

| Disposal | Incinerate via hazardous waste facilities |

Comparative Analysis with Analogues

2-Fluoro-6-nitroaniline vs. 2-Fluoro-N,N-dimethyl-6-nitroaniline

-

Reactivity: The dimethylamino group in the latter reduces electrophilicity at the nitrogen, altering substitution patterns compared to the non-alkylated analog .

-

Solubility: Dimethyl substitution enhances solubility in organic solvents .

Regioisomeric Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume